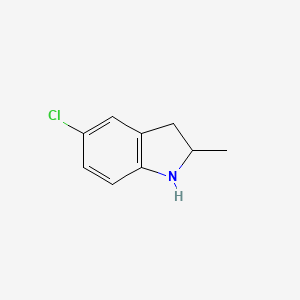

5-chloro-2-methyl-2,3-dihydro-1H-indole

Descripción

Chemical Identity and Nomenclature

This compound is a substituted indoline compound characterized by its bicyclic structure with specific substituents. The compound features a chlorine atom at position 5 of the benzene ring and a methyl group at position 2 of the partially saturated five-membered nitrogen-containing ring. This chemical entity belongs to the broader class of chlorinated dihydroindoles, which are important intermediates in various chemical syntheses.

The chemical identity of this compound can be further detailed through its fundamental chemical parameters as presented in the following table:

| Parameter | Value |

|---|---|

| Systematic Name | This compound |

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.64 g/mol |

| CAS Registry Number | 68579-13-5 |

| SMILES Notation | ClC1=CC=C2NC(CC2=C1)C |

| InChI | InChI=1S/C9H10ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 |

| InChIKey | LFMPGQVKFLTDCT-UHFFFAOYSA-N |

The compound possesses a distinct chemical structure characterized by a benzene ring fused to a pyrrolidine ring, with specific substitution patterns. The chlorine atom at position 5 provides halogen reactivity characteristics, while the methyl group at position 2 contributes to the steric and electronic properties of the molecule. The "2,3-dihydro" designation in the nomenclature indicates that the indole ring system has been reduced at the 2,3-position, converting what would be a double bond in indole to a single bond in this compound, thus creating the indoline (dihydroindole) structure.

Historical Development in Heterocyclic Chemistry

The development of this compound as a distinct chemical entity is nested within the broader historical evolution of indole chemistry, which has its origins in the 19th century. The etymology of the term "indole" itself reveals its historical roots, being derived from "indigo"—a natural blue dye imported from India that had been known since the 16th century.

The foundational work on indole chemistry can be traced back to 1866 when Adolf von Baeyer first prepared indole by zinc dust distillation of oxindole. This pioneering work represented a critical milestone in heterocyclic chemistry, setting the stage for future developments in indole derivatives. The chemical degradation of the indigo dye led to the discovery of oxygenated indoles that were named indoxyl and oxindole, paving the way for the systematic study of indole structures.

Throughout the late 19th and early 20th centuries, indole chemistry expanded considerably with the development of various synthetic methodologies. The Fischer indole synthesis, established in the 1880s by Emil Fischer, provided a groundbreaking pathway for synthesizing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions. This seminal reaction opened numerous avenues for synthesizing diversely substituted indoles and their derivatives.

The synthesis of dihydroindoles (indolines) including chlorinated and methylated variants like this compound, emerged as part of the expanding frontier of indole chemistry. These developments coincided with the growing interest in heterocyclic compounds for various applications, particularly in pharmaceutical research during the 20th century. The capacity to selectively reduce indoles to indolines, coupled with methodologies for introducing substituents at specific positions, contributed to the eventual synthesis and characterization of compounds like this compound.

Position Within Indole/Dihydroindole Structural Taxonomy

This compound occupies a specific position within the structural taxonomy of indole derivatives. The compound belongs to the indoline class, which consists of compounds containing a reduced indole moiety characterized by a pyrrolidine ring fused to a benzene ring to form 2,3-dihydroindole. This structural arrangement differentiates indolines from indoles, with the latter featuring a fully aromatic bicyclic system.

The basic indole structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, resulting in a planar, aromatic heterocyclic system. In contrast, indolines like this compound feature saturation at the 2,3-position, resulting in the loss of aromaticity in the five-membered ring and introducing a stereogenic center at position 2 when substituted (as with the methyl group in our compound of interest).

The taxonomic classification of this compound can be systematically described as follows:

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Indoles and derivatives |

| Sub Class | Indolines (2,3-dihydroindoles) |

| Specific Type | Chlorinated methylindolines |

Within this taxonomic framework, this compound represents a specific substitution pattern on the indoline scaffold. The chlorine substituent at position 5 of the benzene ring and the methyl group at position 2 of the pyrrolidine ring confer distinct electronic and steric properties to the molecule, influencing its chemical reactivity and potential applications. The compound serves as an exemplar of how basic heterocyclic structures can be modified through substituent incorporation to achieve diverse chemical entities with specific properties and applications.

The structural relationship between indoles and indolines (dihydroindoles) is particularly significant, as indolines can be synthesized through selective reduction of indoles, and conversely, indolines can be dehydrogenated to form indoles. This interconversion capacity reinforces the chemical connection between these related heterocyclic systems and highlights the position of this compound within this broader chemical landscape.

Research into this compound and related compounds continues to expand our understanding of indoline chemistry, contributing to the development of new synthetic methodologies and applications for these structures in contemporary chemical research.

Structure

2D Structure

Propiedades

IUPAC Name |

5-chloro-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMPGQVKFLTDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68579-13-5 | |

| Record name | 5-chloro-2-methyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities .

Análisis Bioquímico

Biochemical Properties

5-chloro-2-methyl-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities. These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation. Additionally, this compound may impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. This inhibition can result in the suppression of tumor growth and induction of apoptosis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions. Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and disruption of normal physiological processes. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. For example, indole derivatives can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Additionally, this compound may accumulate in specific cellular compartments or tissues, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of the compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, indole derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects. The subcellular localization of this compound is an important factor in determining its mechanism of action and therapeutic potential.

Actividad Biológica

5-Chloro-2-methyl-2,3-dihydro-1H-indole is a compound belonging to the indoline family, characterized by its bicyclic structure that includes an indole fused with a cyclopentane ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C₉H₈ClN

- Molecular Weight : 169.62 g/mol

- Structure : The compound features a chlorine atom and a nitrogen atom within its indole structure, which are critical for its biological interactions.

Biological Activities

This compound exhibits several notable biological activities:

-

Anticancer Activity :

- Research indicates that this compound may inhibit cancer cell proliferation by interfering with key signaling pathways. In vitro studies have shown that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, showcasing their potential as anticancer agents .

- A specific study found that 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides exhibited EGFR inhibitory activity with an IC50 value of 0.12 µM, indicating strong potential for further development .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Neuroprotective Potential :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Synthesis and Characterization : Various synthetic routes have been developed to obtain this compound and its derivatives. Techniques such as NMR spectroscopy have been employed for structural characterization, confirming the presence of key functional groups essential for biological activity .

- Cell Viability Assays : In vitro studies conducted on MCF-10A cells revealed that many synthesized compounds based on this indole derivative maintained high cell viability (>87%) at concentrations up to 50 µM while demonstrating significant antiproliferative effects .

- Mechanistic Insights : Interaction studies have shown that the chlorine atom forms halogen bonds with critical amino acid residues within target proteins, enhancing binding affinity and specificity towards cancer-related pathways .

Aplicaciones Científicas De Investigación

Antiproliferative Activity

The compound has demonstrated notable antiproliferative effects against various cancer cell lines. Recent studies have shown that derivatives of 5-chloro-2-methyl-2,3-dihydro-1H-indole exhibit significant activity against human cancer cells, with some derivatives achieving IC50 values in the nanomolar range.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (nM) | Remarks |

|---|---|---|---|

| Compound A | HeLa | 47 | Strong activity |

| Compound B | MCF7 | 30 | Enhanced potency |

| Compound C | A549 | 25 | Most potent |

These findings indicate a promising profile for the compound as a potential anticancer agent, particularly effective against tumors with specific genetic mutations such as those involving the epidermal growth factor receptor (EGFR) .

Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound. Studies indicate that derivatives can modulate melatonin receptors, which are crucial for neuroprotection and antioxidant defense mechanisms. This suggests potential applications in treating neurodegenerative diseases .

Table 2: Neuroprotective Effects of this compound Derivatives

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Neuroprotection from Oxidative Stress | Neuronal cell cultures | Significant reduction in cell death and oxidative damage markers |

In a detailed study evaluating the neuroprotective effects of these compounds on neuronal cultures exposed to oxidative stress, results indicated a marked reduction in cell death and oxidative damage markers .

Immune Modulation

The derivatives of this compound have shown promise in modulating immune responses. They can influence interleukin production and T helper cell pathways, suggesting potential applications in immunotherapy and treatment of autoimmune diseases .

Anticancer Activity Case Study

A recent investigation evaluated various indole derivatives, including those based on this compound. The study reported that certain modifications led to enhanced antiproliferative activity against multiple cancer cell lines.

Table 3: Summary of Anticancer Activity Case Study

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Indole Derivative 1 | MCF7 (Breast Cancer) | 0.96 | EGFR/BRAF pathway inhibition |

| Indole Derivative 2 | LOX-IMVI (Melanoma) | 1.12 | Induces apoptosis via caspase activation |

| Indole Derivative 3 | Panc-1 (Pancreatic) | 0.12 | Dual binding modes in EGFR active sites |

These studies highlight the efficacy of the compound's derivatives compared to standard chemotherapy agents .

Neuropharmacological Study

Another research effort explored the neuroprotective properties of these compounds in models of excitotoxicity. Treatment with derivatives significantly reduced neuronal death and improved functional outcomes in vivo .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 5-chloro-2-methyl-2,3-dihydro-1H-indole and their distinguishing features:

Key Observations:

In contrast, methoxy or nitro groups (e.g., ) increase electron density at adjacent positions, altering reactivity . Carboxylic acid or aldehyde groups () introduce hydrogen-bonding capability, affecting solubility and crystallinity .

Conformational Flexibility :

- The 2,3-dihydro moiety in the target compound reduces aromaticity, increasing flexibility compared to fully unsaturated indoles. This is analogous to the dihydroindole derivatives in , where saturated bonds allow for distinct intramolecular interactions (e.g., C-H⋯O bonds) .

Crystallographic Behavior :

- Bulky substituents like benzenesulfonyl and nitrobenzoyl groups () induce near-orthogonal dihedral angles (~88°) between the indole core and aryl rings, influencing packing efficiency and melting points .

Spectroscopic and Physical Properties

NMR Trends :

- In C NMR shifts for indole derivatives show aromatic carbons at ~116–136 ppm, while saturated carbons (e.g., CH₂ in dihydroindoles) appear at ~47 ppm. The target compound’s dihydro structure would similarly downshift saturated carbons .

- Aldehyde protons () resonate at ~9–10 ppm in 1H NMR, distinct from the target compound’s aliphatic protons .

- Melting Points and Solubility: Carboxylic acid derivatives () exhibit higher melting points due to intermolecular H-bonding, whereas the target compound’s non-polar methyl group may reduce water solubility .

Métodos De Preparación

Halogenation of Indole Core

- Starting Material: Indole or substituted indole derivatives.

- Halogenating Agent: Chlorine sources such as N-chlorosuccinimide (NCS) or chlorine gas.

- Solvents: Commonly acetonitrile or ethanol, which facilitate regioselective chlorination.

- Conditions: Controlled temperature and reaction time to avoid over-chlorination or side reactions.

This step selectively introduces the chlorine atom at the 5-position of the indole ring due to electronic and steric factors.

Alkylation and Partial Saturation

- Alkylation: Introduction of the methyl group at the 2-position can be achieved via methylation reagents such as methyl iodide or methyl carbonate in the presence of bases.

- Reduction: Partial saturation of the 2,3-double bond to form the dihydroindole ring is often done through catalytic hydrogenation or chemical reduction methods.

- Catalysts: Palladium on carbon (Pd/C) or other hydrogenation catalysts.

- Solvents: Toluene or ethanol are commonly used due to their stability and solvent properties.

Representative Preparation Method from Literature

One patent describes a multi-step synthesis involving salification, acidification, and oxidation steps to prepare a closely related compound, (+)-5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indenes-2-carboxylate methyl ester, which shares synthetic intermediates with 5-chloro-2-methyl-2,3-dihydro-1H-indole derivatives. The key points include:

- Salification: Mixing methyl carbonate, sodium hydride, and toluene, warming to reflux, and slowly adding 5-chloro-1-indone over 1.5–3 hours to control reaction completeness and yield.

- Acidification: Addition of concentrated hydrochloric acid and ice to the reaction mixture to precipitate intermediate compounds.

- Oxidation: Use of cinchonine in toluene and hydrogen phosphide cumene to achieve the desired oxidation state and stereochemistry.

This method achieves yields up to 75-78% and optical purity of 80-83%, highlighting the importance of solvent choice (toluene) and controlled addition rates for high efficiency.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenation | N-chlorosuccinimide or Cl2 | Acetonitrile, Ethanol | 0-25 | 1-3 hours | 70-85 | Selective 5-position chlorination |

| Alkylation | Methyl iodide or methyl carbonate + base | Toluene, Ethanol | Reflux (~80-110) | 1.5-3 hours | 75-78 | Controlled addition rate critical |

| Partial Saturation | Catalytic hydrogenation (Pd/C) | Ethanol, Toluene | Room temp to 50 | 2-12 hours | 80-90 | Partial reduction of 2,3-double bond |

| Oxidation (if needed) | Cinchonine, hydrogen phosphide cumene | Toluene | 40-45 | 12 hours | 75-78 | Enhances optical purity and yield |

Research Findings and Optimization Notes

- Solvent Choice: Toluene is preferred in some steps due to its high boiling point and neutrality, which improves reaction rates and reduces side reactions.

- Addition Rate: Slow addition of reactants (e.g., 1.5–3 hours) is critical to avoid incomplete reactions and loss of intermediates during extraction and washing steps.

- Yield and Purity: Optimized conditions can improve yield to nearly 78% and optical purity to above 80%, which is significant for pharmaceutical applications requiring enantiomeric excess.

- Catalyst Use: Pd/C catalysts are effective for selective hydrogenation without over-reduction or ring opening.

- Halogenation Regioselectivity: Electronic effects of the indole ring direct chlorine substitution to the 5-position, minimizing by-products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-methyl-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?

- Synthesis Protocol : A common approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions. For example, dissolve intermediates in PEG-400/DMF (3:1 v/v), add CuI (10 mol%), and stir at room temperature for 12 hours to achieve cyclization .

- Optimization : Monitor reaction progress via TLC (silica gel, 70:30 ethyl acetate/hexane). Adjust stoichiometry of reactants (e.g., 1.1:1 alkyne:azide ratio) to minimize unreacted starting material .

Q. How can the purity and structural identity of this compound be confirmed?

- Analytical Methods :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). Look for characteristic indole NH (~10–12 ppm) and dihydroquinoline CH₂ signals (~2.5–3.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

- X-ray Crystallography : For absolute configuration determination, grow crystals via slow evaporation in DMF/acetic acid (1:1) .

Q. What safety precautions are critical when handling this compound?

- Protocol : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis. Avoid skin contact due to potential irritant properties .

- Waste Disposal : Segregate organic waste in labeled containers and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental spectral data?

- Case Study : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)). Discrepancies in aromatic proton shifts (>0.3 ppm) may indicate solvent effects or tautomeric forms .

- Mitigation : Use polarizable continuum models (PCM) to simulate solvent environments and refine theoretical predictions .

Q. What strategies are effective in analyzing conflicting bioactivity data across studies?

- Approach :

Assay Validation : Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .

Structural Analogues : Compare activity of 5-chloro derivatives (e.g., 5-chloro-1H-indole-3-carboxylic acid) to identify substituent effects .

Meta-Analysis : Aggregate data from public repositories (e.g., PubChem) to assess reproducibility .

Q. How can regioselectivity challenges in functionalizing the indole core be addressed?

- Method : Use directing groups (e.g., carboxylic acid at position 2) to control electrophilic substitution. For example, 3-formyl-1H-indole-2-carboxylate derivatives enable selective C-3 modifications .

- Case Study : Reflux with 2-aminothiazol-4(5H)-one in acetic acid yields 3-[(thiazolylidene)methyl] derivatives with >85% regioselectivity .

Q. What mechanistic insights can be gained from studying byproduct formation during synthesis?

- Example : Detect dimeric byproducts (e.g., bis-indole adducts) via LC-MS. Optimize reaction time/temperature to suppress undesired pathways .

- Kinetic Analysis : Perform time-course studies using in situ IR to track intermediate consumption and byproduct accumulation .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

| Parameter | Value/Technique | Reference |

|---|---|---|

| Melting Point | 193–198°C (decomposes) | |

| HPLC Purity | >98% (C18 column, acetonitrile/water) | |

| X-ray Crystallography (R) | 0.040 (296 K) |

Table 2 : Common Functionalization Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| C-3 Aldehyde Condensation | Acetic acid reflux, 3–5 h | 42–68 |

| N-Alkylation | NaH, DMF, allyl bromide, 0°C → RT | 75 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.